molecular formula C9H9FN4O5 B12510673 2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide

2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide

Cat. No.: B12510673
M. Wt: 272.19 g/mol
InChI Key: NEPLBHLFDJOJGP-UHFFFAOYSA-N
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Description

2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide, commonly known as Marfey’s reagent (L-FDAA), is a chiral derivatizing agent widely used for the enantiomeric resolution of amino acids. Its molecular formula is C₉H₉FN₄O₅, with a molecular weight of 272.19 g/mol . The compound is synthesized by reacting L-alaninamide with 1,5-difluoro-2,4-dinitrobenzene (FFDNB) in an acetone/water mixture under basic conditions .

Marfey’s reagent reacts with amino acids to form stable diastereomers, enabling their separation via reverse-phase HPLC or LC/MS. The fluorine atom in its structure enhances UV detection sensitivity, while the dinitrophenyl group provides strong absorption at 340–400 nm . It is particularly valuable in quantifying trace D-amino acids in biological samples, such as brain tissue .

Properties

IUPAC Name

2-(5-fluoro-2,4-dinitroanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPLBHLFDJOJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway Overview

The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 5-fluoro-2,4-dinitroaniline attacks an electrophilic carbon in the propanamide derivative. This forms a stable amide bond, yielding the target compound.

Step Reagents/Conditions Purpose
1. Activation of Propanamide Propanoyl chloride, base (e.g., K₂CO₃) Generates reactive electrophilic species
2. Nucleophilic Attack 5-Fluoro-2,4-dinitroaniline, DMF solvent Forms amide bond between aromatic and propanamide moieties
3. Purification Recrystallization, column chromatography Removes byproducts and unreacted starting materials

Detailed Reaction Conditions

Laboratory-Scale Synthesis

Reagents and Setup:

  • Starting Materials:
    • 5-Fluoro-2,4-dinitroaniline (aromatic precursor)
    • Propanamide derivatives (e.g., propanoyl chloride or 2-bromopropanamide)
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA) to deprotonate the aniline’s amino group.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Procedure:

  • Activation: Propanoyl chloride is reacted with a base to generate an activated acyl intermediate.
  • Coupling: The activated propanamide reacts with 5-fluoro-2,4-dinitroaniline under inert atmosphere (e.g., nitrogen) to prevent oxidation.
  • Workup: The reaction mixture is filtered, and the crude product is isolated via precipitation or extraction.

Industrial Production Modifications

Industrial processes scale up the reaction while optimizing yield and cost. Key adjustments include:

  • Catalysts: Use of phase-transfer catalysts to enhance reaction rates.
  • Solvent Recycling: Continuous flow reactors to minimize waste and improve efficiency.
  • Purity Control: Rigorous quality checks (e.g., HPLC) to ensure ≥95% purity.

Mechanism of Reaction

The reaction mechanism involves two stages:

  • Electrophilic Activation: Propanoyl chloride reacts with a base to form an acyl chloride intermediate, which is highly electrophilic.
  • Nucleophilic Attack: The amino group of 5-fluoro-2,4-dinitroaniline attacks the carbonyl carbon of the activated propanamide, displacing the chloride ion and forming the amide bond.

Key Features:

  • Steric Effects: The dinitrophenyl group enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution.
  • Electronic Influence: The fluorine substituent stabilizes the transition state through inductive effects.

Purification and Characterization

Purification Methods

Method Description Yield/Purity
Recrystallization Dissolving the crude product in hot ethanol or acetone, followed by slow cooling to isolate pure crystals High purity (≥95%)
Column Chromatography Using silica gel or reverse-phase resin to separate the target compound from impurities Selective purification for trace contaminants

Analytical Characterization

  • HPLC: Used to confirm enantiomeric purity and quantify yields.
  • NMR/IR Spectroscopy: Validates the presence of the dinitrophenyl and propanamide groups (e.g., IR absorption at ~3400 cm⁻¹ for N-H stretch, ~1680 cm⁻¹ for C=O).

Challenges and Optimization Strategies

Common Side Reactions

  • Hydrolysis: Under acidic conditions, the amide bond may hydrolyze back to propanamide and 5-fluoro-2,4-dinitroaniline.
  • Over-Activation: Excess propanoyl chloride can lead to bis-acylated byproducts.

Solutions

  • pH Control: Maintain neutral or slightly basic conditions to prevent hydrolysis.
  • Molar Ratios: Use stoichiometric equivalents to minimize excess reagents.

Enantiomer-Specific Synthesis

For chiral derivatives (e.g., (S)- or (R)-enantiomers), the synthesis employs chiral starting materials such as L-alanine or D-alanine. The reaction retains the stereochemistry of the starting material, enabling selective production of enantiomers.

Enantiomer Starting Material Application
(S)-Form L-Alanine amide Chiral derivatization of D-amino acids
(R)-Form D-Alanine amide Enantiomeric excess analysis

Comparative Analysis of Synthesis Methods

Parameter Laboratory Method Industrial Method
Yield Moderate (60–80%) High (80–95%)
Purity ≥95% (after recrystallization) ≥98% (HPLC-validated)
Cost Higher (small-scale) Lower (bulk production)

Research Findings and Innovations

Recent studies have optimized the reaction using microwave-assisted synthesis , reducing reaction times from hours to minutes while maintaining high yields. Additionally, green chemistry approaches, such as solvent-free conditions, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide, also known as Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide or Marfey's reagent, is a chemical compound with diverse applications, primarily in analytical chemistry for chiral amino acid analysis . It is a chiral derivatizing agent (CDA) commonly used in high-performance liquid chromatography (HPLC) to separate and determine enantiomeric amino acids .

General Information

  • CAS Number: 95713-52-3
  • Molecular Formula: C9H9FN4O5
  • Molecular Weight: 272.19
  • Melting Point: 229 °C
  • Optical Activity: $$α]20/D +56±2°, c = 1% in acetone
  • Appearance: Light yellow to yellow crystal or powder

Chiral Amino Acid Analysis

Marfey's reagent is widely used for chiral amino acid analysis . It allows for the separation and quantification of D- and L-amino acids via HPLC . The reagent reacts stoichiometrically with the amino group of enantiomeric amino acids, producing stable diastereomeric derivatives . These derivatives can then be readily separated by reverse-phase HPLC .

Derivatization of Amino Acids

The compound is suitable for derivatization of amino acids, including glutamate and alanine, present in cell walls . Precolumn derivatization with Marfey's reagent is a preferred method for quantitative amino acid analysis because the derivatization step introduces covalently bound chromophores necessary for interactions with the apolar stationary phase for high resolution and for photometric or fluorometric detection .

Stereochemistry Assignment

N-α-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide is used to assign the stereochemistry of amino acids in trace amounts . It is effective in separating stereoisomers .

HPLC Labeling Reagent

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide is used as an HPLC labeling reagent for enantiomeric excess (e.e.) determination .

Biomedical and Forensic Research

This compound can be applied to biomedical research, forensic work, and clinical diagnostics .

Analysis of Unusual Amino Acids

FDAA has been used as a derivatizing reagent in studies aimed at understanding unusual amino acids using reversed-phase high-performance liquid chromatography-electrospray ionization mass spectrometry (RPHPLC-ESI-MS) .

Separation of Enantiomeric Amino Acids

Marfey’s reagent is employed to separate and determine enantiomeric amino acids by converting them into stable diastereomeric derivatives, which are then analyzed using reverse-phase HPLC .

Derivatization in Cell Wall Analysis

In cell wall analysis, (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)propanamide is utilized for the derivatization of amino acids like glutamate and alanine to facilitate their resolution and quantification via HPLC .

Analysis using RPHPLC-ESI-MS

Mechanism of Action

The mechanism of action of 2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide involves its reaction with primary amines to form stable diastereomeric derivatives. This reaction enhances the detection and separation of enantiomeric compounds in analytical methods such as RP-HPLC. The compound’s ability to form strong covalent bonds with amines makes it an effective derivatizing agent .

Comparison with Similar Compounds

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)

  • Molecular Formula : C₁₂H₁₅FN₄O₅
  • Molecular Weight : 314.27 g/mol
  • Key Feature: The leucine side chain increases hydrophobicity, improving chromatographic separation and sensitivity compared to L-FDAA. Studies show L-FDLA resolves amino acids like serine and alanine with baseline separation, achieving detection limits as low as 0.1 pmol in LC/MS .

D-Marfey’s Reagent (D-FDAA)

  • Molecular Formula : C₉H₉FN₄O₅ (identical to L-FDAA)
  • Key Feature: The D-alaninamide configuration enables resolution of D-amino acid enantiomers, complementing L-FDAA in stereochemical analysis .

Nα-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide (D-FDLA)

  • Molecular Formula : C₁₂H₁₅FN₄O₅
  • Key Feature: Used for D-amino acid detection, mirroring L-FDLA’s enhanced performance but targeting opposite enantiomers.

Performance Comparison

Compound Separation Efficiency Sensitivity (LC/MS) Key Application Reference
L-FDAA (Marfey’s) Moderate 1–10 pmol General amino acid resolution
L-FDLA High 0.1–1 pmol Trace D-amino acids in brain tissue
D-FDAA Moderate 1–10 pmol D-amino acid analysis
Squaric Acid Derivatives* N/A N/A IR spectroscopy, peptide studies

*Note: Squaric acid derivatives (e.g., 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide) are structurally distinct but share amide functional groups. They are used in polarized IR spectroscopy rather than chiral resolution .

Commercial Availability

  • L-FDAA : Priced at €64/g (CymitQuimica) with >98% purity .
  • L-FDLA : Higher cost ($264–$1400 per 100 mg) due to advanced synthesis and performance .

Biological Activity

2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide, also known as (S)-2-((5-fluoro-2,4-dinitrophenyl)amino)propanamide, is a compound of significant interest due to its potential biological activities. With a molecular formula of C₉H₉FN₄O₅ and a molecular weight of 272.19 g/mol, this compound has been studied for various pharmacological effects, particularly in the context of its role as a chiral derivatizing agent and its implications in medicinal chemistry.

PropertyValue
CAS Number95713-52-3
Molecular FormulaC₉H₉FN₄O₅
Molecular Weight272.19 g/mol
Purity≥99.0%
Melting Point227.7 - 229.4 °C

The biological activity of 2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide is primarily linked to its ability to interact with amino acids and proteins through chiral derivatization. This interaction is crucial for the stereochemical analysis of amino acids in biochemical assays. The compound exhibits high enantioselectivity but lower sensitivity compared to other chiral derivatizing agents, making it useful in specific analytical contexts .

Cytotoxic Effects

Preliminary studies suggest that compounds similar to 2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide may possess cytotoxic properties against cancer cell lines. For instance, certain dinitroaniline derivatives have demonstrated selective toxicity towards tumor cells while sparing normal cells. This selectivity is attributed to differences in metabolic pathways between cancerous and healthy cells .

Case Studies

  • Chiral Derivatization in Amino Acid Analysis
    • A study utilized (S)-2-((5-fluoro-2,4-dinitrophenyl)amino)propanamide for the chiral derivatization of amino acids in trace amounts. The results indicated effective separation and identification using high-performance liquid chromatography (HPLC), showcasing its utility in analytical chemistry .
  • Antimicrobial Screening
    • In a screening assay for antimicrobial activity, derivatives similar to 2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated moderate inhibitory effects, suggesting potential for further development as antimicrobial agents .

Q & A

Q. How can the molecular structure of 2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Techniques: Use 1^1H/13^13C NMR to confirm the presence of the fluoro-dinitrophenyl group (chemical shifts at δ 8.5–9.5 ppm for aromatic protons) and the propanamide backbone (amide proton at δ 6.5–7.5 ppm). IR spectroscopy can validate the carbonyl stretch (~1650 cm1^{-1}) and nitro group vibrations (~1500–1350 cm1^{-1}).
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should match the molecular formula C9H9FN4O5\text{C}_9\text{H}_9\text{FN}_4\text{O}_5, with a molecular ion peak at m/z 296.04 (calculated).
  • Reference Structural Data: Cross-validate with canonical SMILES (NC(=O)C@@HC) and InChIKey (NEPLBHLFDJOJGP-BYPYZUCNSA-N) from crystallographic databases .

Q. What are the critical steps in synthesizing 2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide?

Methodological Answer:

  • Synthesis Pathway:

Nitrofluorination: Introduce fluorine and nitro groups to the phenyl ring via electrophilic aromatic substitution under controlled nitration (HNO3_3/H2_2SO4_4) and fluorination (F2_2 or Selectfluor®).

Amination: React 5-fluoro-2,4-dinitroaniline with L-alaninamide using a coupling agent (e.g., DCC/HOBt) in anhydrous DMF.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water.

  • Safety Precautions: Avoid skin exposure due to nitro group toxicity; conduct reactions in a fume hood with PPE .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Reaction Path Search: Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers for key steps like fluorination and amination.
  • Machine Learning (ML): Train ML models on existing reaction data to predict optimal solvent polarity, temperature, and catalyst efficiency. For example, COMSOL Multiphysics simulations can model heat transfer in exothermic nitro-group reactions .
  • Feedback Loop: Integrate experimental yields with computational predictions to refine reaction parameters iteratively .

Q. How to resolve contradictory solubility data of this compound in polar vs. non-polar solvents?

Methodological Answer:

  • Factorial Design Approach: Design a 2k^k factorial experiment to test solvent polarity (e.g., water, DMSO, ethanol, hexane), temperature (25°C vs. 60°C), and pH (acidic/neutral). Measure solubility via UV-Vis spectroscopy (λmax_{\text{max}} ~320 nm for nitro groups).
  • Statistical Analysis: Use ANOVA to identify significant factors (e.g., solvent polarity contributes 70% variance) and interactions (e.g., temperature-pH synergy).
  • Molecular Dynamics (MD) Simulations: Model solvation shells to explain anomalies, such as reduced solubility in water due to hydrophobic propanamide interactions .

Q. What advanced techniques characterize its potential as a kinase inhibitor in biochemical studies?

Methodological Answer:

  • Enzyme Assays: Perform kinetic assays (e.g., ADP-Glo™) to measure IC50_{50} values against target kinases. Use fluorogenic substrates (e.g., FITC-labeled peptides) for real-time inhibition monitoring.
  • X-ray Crystallography: Co-crystallize the compound with kinase domains (e.g., PDB entry 1ATP) to resolve binding modes. Validate fluorine’s role in hydrogen bonding via electron density maps.
  • Contradiction Analysis: If IC50_{50} varies across studies, conduct meta-analysis using tools like RevMan to assess experimental variables (e.g., ATP concentration, buffer ionic strength) .

Methodological Resources

  • Structural Validation: SMILES/InChIKey cross-referencing .
  • Safety Protocols: ECHA guidelines for nitro compound handling .
  • Computational Tools: COMSOL Multiphysics for reactor simulations , Gaussian for DFT calculations .
  • Data Analysis: ANOVA for factorial experiments , ML platforms (TensorFlow/PyTorch) for reaction optimization .

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